molecular formula C40H56O4 B14755672 Foliaxanthin

Foliaxanthin

Cat. No.: B14755672
M. Wt: 600.9 g/mol
InChI Key: PGYAYSRVSAJXTE-NXBQOJNHSA-N
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Description

Foliaxanthin, also known as neoxanthin, is a carotenoid predominantly found in green plants and algae. Its chemical structure was identified as 5,6-epoxy-3,3′,5′-trihydroxy-6′,7′-didehydro-5,6,5′,6′-tetrahydro-β-carotene (IUPAC name: (3S,3′S,5R,5′R,6R,6′S,8R)-6,7-didehydro-5,5′,6,6′-tetrahydro-5′,6′-epoxy-β,β-carotene-3,3′,5-triol) . This compound plays a critical role in light harvesting and photoprotection in photosynthetic organisms, where it participates in energy transfer and scavenges reactive oxygen species (ROS) . Early studies by Cholnoky et al. (1969) confirmed its structure through comparative analysis with lutein (XI) and zeaxanthin (III), establishing its unique epoxide and hydroxyl group arrangement .

Properties

Molecular Formula

C40H56O4

Molecular Weight

600.9 g/mol

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35-36(5,6)25-33(41)27-38(35,9)43)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)26-34(42)28-39(40,10)44-40/h11-21,23-24,33-34,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20-

InChI Key

PGYAYSRVSAJXTE-NXBQOJNHSA-N

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C=C1C(CC(CC1(C)O)O)(C)C)/C=C/C=C(/C)\C=C\C23C(CC(CC2(O3)C)O)(C)C

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of foliaxanthin involves several steps, starting from β-carotene. The process includes epoxidation and hydroxylation reactions to introduce the necessary functional groups. The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound is often achieved through the extraction from natural sources, such as green leaves and algae. The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound from other carotenoids and impurities.

Chemical Reactions Analysis

Types of Reactions: Foliaxanthin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various reagents, including halogens and acids, are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides and hydroxylated derivatives.

Scientific Research Applications

Foliaxanthin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the photoprotective mechanisms in plants.

    Biology: Investigated for its role in protecting photosynthetic organisms from light-induced damage.

    Industry: Used in the food and cosmetic industries for its antioxidant properties and as a natural colorant.

Mechanism of Action

Foliaxanthin exerts its effects through its ability to absorb excess light energy and dissipate it as heat, thereby protecting the photosynthetic apparatus from damage. The molecular targets include the light-harvesting complexes in chloroplasts, where this compound plays a crucial role in non-photochemical quenching.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Foliaxanthin shares a carotenoid backbone with lutein, zeaxanthin, and violaxanthin but differs in functional groups and stereochemistry (Table 1).

Table 1: Structural Features of this compound and Related Carotenoids

Compound Molecular Formula Key Functional Groups Epoxide Position Hydroxyl Groups
This compound C₄₀H₅₆O₄ 5,6-epoxide; 3,3′,5-triol 5′,6′ 3,3′,5
Lutein C₄₀H₅₆O₂ 3,3′-diol; ε,β-rings None 3,3′
Zeaxanthin C₄₀H₅₆O₂ 3,3′-diol; β,β-rings None 3,3′
Violaxanthin C₄₀H₅₆O₄ 5,6- and 5′,6′-epoxides; 3,3′-diol 5,6 and 5′,6′ 3,3′

Data compiled from .

Research Findings

  • Isolation Challenges : Early attempts to isolate taraxanthin (a presumed analog) yielded only this compound epoxides, confirming its structural uniqueness .
  • Spectroscopic Identification : this compound’s distinct UV-Vis absorption maxima at 415, 438, and 467 nm differentiate it from lutein (λmax = 445 nm) and zeaxanthin (λmax = 450 nm) .
  • Ecological Role: In Arabidopsis thaliana, this compound deficiency leads to impaired non-photochemical quenching (NPQ), highlighting its irreplaceable role in photoprotection .

Key Distinctions and Controversies

While this compound and violaxanthin both contain epoxide groups, their stereochemical configurations (e.g., 5′R,6′S in this compound vs. 5S,6S in violaxanthin) result in divergent roles in light-harvesting complexes . A notable controversy involves the historical misidentification of this compound as taraxanthin; subsequent analyses confirmed that "taraxanthin" samples were contaminated with this compound epoxides .

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